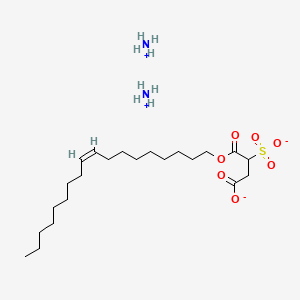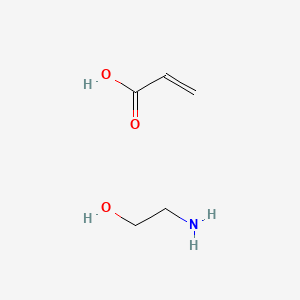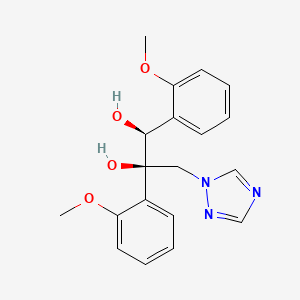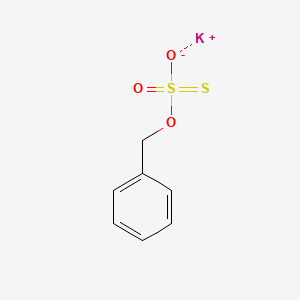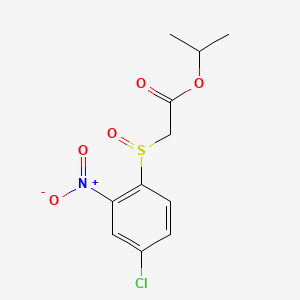
Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, 1-methylethyl ester is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of a sulfinyl group attached to a 4-chloro-2-nitrophenyl ring, and an ester group derived from acetic acid and 1-methylethyl alcohol. Its unique structure imparts distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, 1-methylethyl ester typically involves multiple steps:
Nitration: The starting material, 4-chlorophenol, undergoes nitration to form 4-chloro-2-nitrophenol.
Sulfinylation: The nitrophenol derivative is then treated with a sulfinylating agent to introduce the sulfinyl group.
Esterification: Finally, the sulfinylated compound is esterified with acetic acid and 1-methylethyl alcohol under acidic conditions to yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Hydrogen gas, palladium or platinum catalysts, and mild temperatures.
Substitution: Nucleophiles like amines or alcohols, and basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Formation of acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, 1-methylethyl ester.
Reduction: Formation of acetic acid, ((4-chloro-2-aminophenyl)sulfinyl)-, 1-methylethyl ester.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, 1-methylethyl ester has diverse applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, 1-methylethyl ester involves its interaction with specific molecular targets. The sulfinyl group can interact with biological molecules through oxidation-reduction reactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, ((4-chloro-2-nitrophenyl)sulfonyl)-, 1-methylethyl ester: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Acetic acid, ((4-chloro-2-aminophenyl)sulfinyl)-, 1-methylethyl ester: Similar structure but with an amino group instead of a nitro group.
Uniqueness
Acetic acid, ((4-chloro-2-nitrophenyl)sulfinyl)-, 1-methylethyl ester is unique due to the presence of both a sulfinyl and a nitro group, which imparts distinct reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
139326-45-7 |
|---|---|
Formule moléculaire |
C11H12ClNO5S |
Poids moléculaire |
305.74 g/mol |
Nom IUPAC |
propan-2-yl 2-(4-chloro-2-nitrophenyl)sulfinylacetate |
InChI |
InChI=1S/C11H12ClNO5S/c1-7(2)18-11(14)6-19(17)10-4-3-8(12)5-9(10)13(15)16/h3-5,7H,6H2,1-2H3 |
Clé InChI |
OOSSQFNUXJIQOS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)CS(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


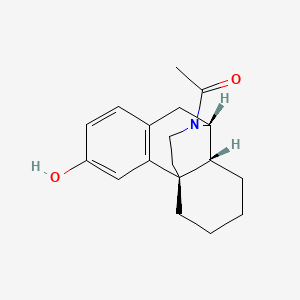
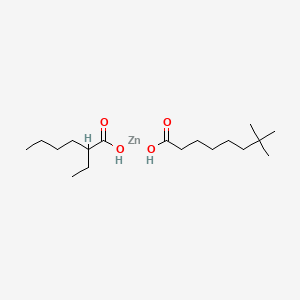
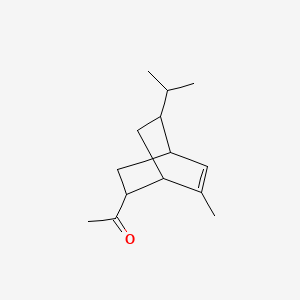
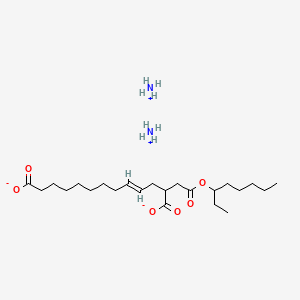
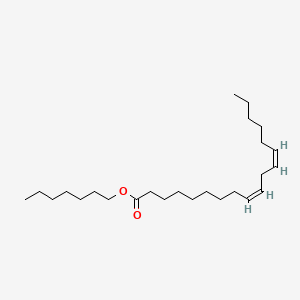
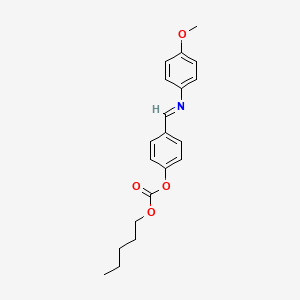
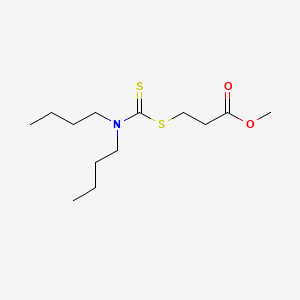

![2-(2,4,6-Trimethoxyphenyl)benzo[F]quinoline-1-carboxylic acid](/img/structure/B12667834.png)
